molecular formula C8H10F3NO4 B2880111 (1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2287248-84-2

(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2880111
CAS No.: 2287248-84-2
M. Wt: 241.166
InChI Key: HQKCKLNOHKNGGX-QQMMTSHXSA-N
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Description

(1R,3R,4S)-3-Aminobicyclo[210]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a bicyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with simpler organic compounds such as amines and carboxylic acids.

  • Reaction Conditions: The reactions often require specific conditions such as controlled temperatures, pressures, and the use of catalysts to ensure the correct stereochemistry is achieved.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that maximize yield and purity. This involves large-scale reactors and purification processes to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different functionalized derivatives of the original compound.

Scientific Research Applications

(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs.

  • Industry: Its unique properties make it useful in materials science and the development of new materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • (1R,3S,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid

  • (1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid

  • (1R,3R,4S)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid

Uniqueness: (1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to its specific stereochemistry and trifluoroacetic acid moiety, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c7-4-2-6(5(8)9)1-3(4)6;3-2(4,5)1(6)7/h3-4H,1-2,7H2,(H,8,9);(H,6,7)/t3-,4-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKCKLNOHKNGGX-QQMMTSHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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